(2-Chloro-benzyl)-(R)-pyrrolidin-3-yl-amine hydrochloride
Description
(2-Chloro-benzyl)-(R)-pyrrolidin-3-yl-amine hydrochloride is a chiral amine derivative featuring a 2-chloro-substituted benzyl group attached to the (R)-configured pyrrolidine ring. The compound exists as a hydrochloride salt, enhancing its solubility and stability for pharmaceutical research. Its stereochemistry and halogenation pattern are critical for target specificity and biological activity .
Properties
IUPAC Name |
(3R)-N-[(2-chlorophenyl)methyl]pyrrolidin-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2.ClH/c12-11-4-2-1-3-9(11)7-14-10-5-6-13-8-10;/h1-4,10,13-14H,5-8H2;1H/t10-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGBVOUSTHVDHI-HNCPQSOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NCC2=CC=CC=C2Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1NCC2=CC=CC=C2Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-benzyl)-®-pyrrolidin-3-yl-amine hydrochloride typically involves the reaction of 2-chlorobenzyl chloride with ®-pyrrolidin-3-yl-amine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of (2-Chloro-benzyl)-®-pyrrolidin-3-yl-amine hydrochloride may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-benzyl)-®-pyrrolidin-3-yl-amine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chloro-benzyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Addition Reactions: The amine group can participate in addition reactions with electrophiles such as aldehydes or ketones.
Common Reagents and Conditions
Common reagents used in the reactions involving (2-Chloro-benzyl)-®-pyrrolidin-3-yl-amine hydrochloride include:
Bases: Sodium hydroxide, potassium carbonate
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols, alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzyl derivatives, while oxidation reactions can produce corresponding ketones or aldehydes .
Scientific Research Applications
Medicinal Chemistry
Antimalarial Activity
Recent studies have highlighted the potential of compounds similar to (2-Chloro-benzyl)-(R)-pyrrolidin-3-yl-amine hydrochloride in treating malaria. Research focused on dual inhibitors targeting PfGSK3 and PfPK6 kinases has shown promising results. Compounds with structural similarities exhibit significant antiplasmodial activity, indicating that modifications to the pyrrolidine structure can enhance efficacy against malaria parasites .
Table 1: Antimalarial Activity of Related Compounds
| Compound Name | Target Kinase | IC50 (nM) | Remarks |
|---|---|---|---|
| Compound A | PfGSK3 | 552 | Effective against resistant strains |
| Compound B | PfPK6 | 1400 | Moderate activity observed |
| (2-Chloro-benzyl)-(R)-pyrrolidin-3-yl-amine HCl | PfGSK3/PfPK6 | TBD | Potential for further optimization |
Neuropharmacology
The compound's structural features suggest potential applications in neuropharmacology. Pyrrolidine derivatives have been explored for their ability to modulate neurotransmitter systems, particularly in the context of neurodegenerative diseases. The compound's ability to cross the blood-brain barrier may facilitate its use in treating conditions like Alzheimer's disease or schizophrenia.
Case Study: Neuroprotective Effects
A study investigated the neuroprotective effects of pyrrolidine derivatives on neuronal cell lines exposed to oxidative stress. Results indicated that certain modifications to the pyrrolidine ring improved cell viability and reduced apoptosis, suggesting that this compound could be a candidate for further research in neuroprotection .
Synthetic Applications
Due to its unique structure, this compound can serve as a versatile intermediate in organic synthesis. Its ability to participate in various chemical reactions allows for the development of new compounds with tailored biological activities.
Table 2: Synthetic Utility of Pyrrolidine Derivatives
| Reaction Type | Example Reaction | Product Type |
|---|---|---|
| Reductive Amination | Aldehyde + Amine | Amine Derivative |
| N-Alkylation | Alkyl Halide + Amine | Alkylated Amine |
| Cyclization | Pyrrolidine + Electrophile | Heterocyclic Compound |
Pharmacological Studies
Pharmacological profiling of this compound has revealed its interaction with various biological targets. Studies indicate that it may act as an inhibitor for specific kinases involved in cell signaling pathways, which are crucial for cancer progression.
Case Study: Kinase Inhibition
Research involving kinase assays demonstrated that certain analogs of this compound exhibit selective inhibition against cancer-related kinases. This suggests potential applications in cancer therapeutics, where targeted inhibition could lead to reduced tumor growth and improved patient outcomes .
Mechanism of Action
The mechanism of action of (2-Chloro-benzyl)-®-pyrrolidin-3-yl-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below summarizes key structural analogs, highlighting differences in substituents, stereochemistry, and molecular properties:
Key Observations:
- Halogenation Effects: Chlorine at the ortho position (2-chloro) increases steric bulk and electron-withdrawing effects compared to para-methyl or meta-fluoro substituents. Dichloro analogs (e.g., 2,5-dichloro) exhibit higher molecular weights (~281.61 vs. Fluoro substitution (e.g., 2-chloro-6-fluoro) introduces smaller, electronegative groups, which may enhance metabolic stability or solubility compared to purely chloro-substituted analogs .
Stereochemical Influence :
- Polarity and Solubility: Hydrochloride salts generally improve aqueous solubility.
Commercial and Research Status
- Discontinued Products : Several analogs, including the target compound, are marked as discontinued (), likely due to challenges in synthesis, stability, or prioritization of lead compounds in drug development .
- Research Relevance : Despite discontinuation, these compounds remain valuable for structure-activity relationship (SAR) studies, particularly in optimizing halogen and stereochemical effects .
Biological Activity
(2-Chloro-benzyl)-(R)-pyrrolidin-3-yl-amine hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound features a pyrrolidine ring bonded to a chlorobenzyl moiety. This configuration is significant because the presence of halogen atoms, particularly chlorine, can enhance the compound's reactivity and biological activity. The stereochemistry of the (R)-enantiomer contributes to its specific interactions with biological targets.
The compound's mechanism of action involves interactions with various molecular targets, including:
- Enzymes : It may inhibit or activate specific enzymes, influencing metabolic pathways.
- Receptors : The compound can bind to neurotransmitter receptors, potentially modulating synaptic transmission and neurochemical signaling.
- Signaling Pathways : It may affect pathways related to cell proliferation, apoptosis, and inflammatory responses.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. For example:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 µM |
| Escherichia coli | 2.33 - 156.47 µM |
| Candida albicans | 16.69 - 78.23 µM |
These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance .
Neuroprotective Effects
The unique structure of this compound allows it to interact with neurotransmitter systems, which may confer neuroprotective effects. Compounds with similar structures have shown promise in treating neurological disorders by modulating neurotransmitter release and receptor activity .
Case Studies and Research Findings
- Antibacterial Efficacy : In a study evaluating various pyrrolidine derivatives, this compound demonstrated potent antibacterial activity against several strains, outperforming traditional antibiotics in some cases .
- Neuropharmacological Studies : Research involving animal models has illustrated the compound's potential in reducing symptoms associated with anxiety and depression, suggesting its role as a therapeutic agent in psychiatric disorders .
- Mechanistic Insights : Molecular docking studies have provided insights into how this compound binds to specific receptors involved in pain perception and mood regulation, highlighting its potential utility in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
